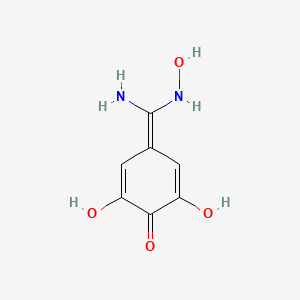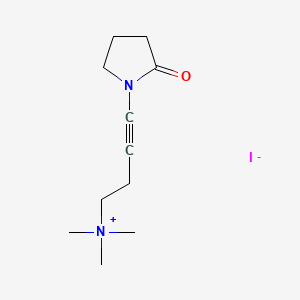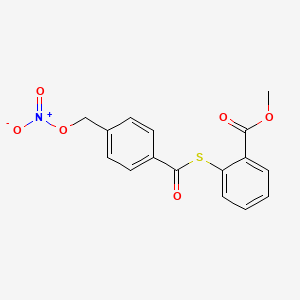
库塔美辛
概述
描述
Cutamesine, also known as 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine, is a synthetic sigma receptor agonist that is selective for the sigma-1 receptor. This receptor is a chaperone protein mainly found in the endoplasmic reticulum of cells in the central nervous system. Cutamesine has been studied for its potential therapeutic effects in various neurological conditions, including cognitive diseases and stroke recovery .
科学研究应用
Cutamesine has been extensively studied for its potential therapeutic applications in various fields:
作用机制
Target of Action
Cutamesine, also known as SA 4503, is a synthetic sigma receptor agonist that selectively targets the σ1 receptor . The σ1 receptor is a chaperone protein primarily located in the endoplasmic reticulum of cells in the central nervous system . These σ1 receptors play a crucial role in modulating Ca2+ release and apoptosis .
Mode of Action
Cutamesine’s interaction with the σ1 receptor is associated with various physiological phenomena in the central nervous system (CNS). This includes the activation of dopamine-releasing neurons and the repression of the MAPK/ERK pathway . The σ1 receptor’s biochemical function is that of a molecular chaperone, stabilizing proteins in response to cellular stress .
Biochemical Pathways
The activation of the σ1 receptor by Cutamesine influences several biochemical pathways. One of the key pathways affected is the modulation of Ca2+ release, which is critical for various cellular functions . Additionally, Cutamesine represses the MAPK/ERK pathway, which plays a significant role in cell differentiation, proliferation, and survival .
Pharmacokinetics
In these trials, Cutamesine was administered orally, suggesting that it has suitable bioavailability for systemic effects
Result of Action
Cutamesine’s action on the σ1 receptor has been linked to potential therapeutic effects in various CNS disorders. Preclinical studies suggest that Cutamesine can improve cognitive functions, increase brain-derived neurotrophic factor (BDNF), and prevent neuronal death . In clinical trials, Cutamesine has shown potential benefits in improving neurological function in stroke patients .
Action Environment
The action of Cutamesine can be influenced by various environmental factors. For instance, the timing of administration is crucial, as Cutamesine has shown enhanced functional recovery after experimental stroke with a treatment initiation window of 48 hours and chronic treatment for 28 days
生化分析
Biochemical Properties
Cutamesine interacts with the σ1 receptor, playing a key role in the modulation of Ca2+ release and apoptosis . The σ1 receptor is a chaperone protein that stabilizes proteins in response to cellular stress . Cutamesine’s activation of the σ1 receptor is associated with various physiological phenomena in the CNS, including the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .
Cellular Effects
Cutamesine has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating Ca2+ release and apoptosis . In the central nervous system, Cutamesine’s activation of the σ1 receptor can lead to the activation of dopamine-releasing neurons and repression of the MAPK/ERK pathway .
Molecular Mechanism
Cutamesine exerts its effects at the molecular level through its interaction with the σ1 receptor. This receptor is a chaperone protein that stabilizes proteins in response to cellular stress . Cutamesine’s activation of the σ1 receptor can lead to the modulation of Ca2+ release and apoptosis .
Temporal Effects in Laboratory Settings
In a phase 2 clinical trial exploring the safety, tolerability, dose range, and functional effects of Cutamesine in patients with ischemic stroke, subjects were randomized between 48 and 72 hours after stroke to receive Cutamesine 1 mg/d, 3 mg/d, or placebo for 28 days . The effects on safety and function were assessed at baseline, at the end of treatment (day 28), and at the end of follow-up (day 56) .
Dosage Effects in Animal Models
In a rat model of memory impairment induced by scopolamine, Cutamesine treatment (0.05, 0.1, or 0.25 mg/kg, orally) reduced the memory impairment . Cutamesine at a dose of 1.0 mg/kg reversed REM SD-induced cognitive deficit and occupied 92% of the sigma-1 receptor population . A lower dose (0.3 mg/kg) occupied 88% of the receptors but did not significantly improve cognition .
Metabolic Pathways
The σ1 receptors, with which Cutamesine interacts, play a key role in the modulation of Ca2+ release and apoptosis . These receptors are chaperone proteins primarily found in the endoplasmic reticulum of cells in the central nervous system .
Subcellular Localization
The σ1 receptors, which Cutamesine targets, mainly reside in the endoplasmic reticulum and are enriched in the mitochondria-associated endoplasmic reticulum membrane but can change their intracellular location in response to cellular stress .
准备方法
Synthetic Routes and Reaction Conditions
Cutamesine is synthesized through a multi-step process involving the formation of the piperazine ring and the attachment of phenalkyl groups. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of Phenalkyl Groups: The phenalkyl groups are introduced through nucleophilic substitution reactions. For example, 3,4-dimethoxyphenethyl bromide and 3-phenylpropyl bromide can be reacted with the piperazine ring in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Cutamesine follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
Cutamesine undergoes various chemical reactions, including:
Oxidation: Cutamesine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of Cutamesine can lead to the formation of secondary amines.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: N-oxides of Cutamesine.
Reduction: Secondary amines.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
相似化合物的比较
Cutamesine is unique in its high selectivity for the sigma-1 receptor compared to other sigma receptor agonists. Similar compounds include:
Pentazocine: A sigma receptor agonist with lower selectivity for the sigma-1 receptor.
Haloperidol: An antipsychotic drug that also acts as a sigma receptor antagonist.
NE-100: A sigma receptor antagonist that can antagonize the effects of Cutamesine.
Cutamesine’s high selectivity for the sigma-1 receptor and its ability to modulate calcium signaling and apoptosis make it a promising candidate for therapeutic applications in neurological conditions.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-26-22-11-10-21(19-23(22)27-2)12-14-25-17-15-24(16-18-25)13-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-11,19H,6,9,12-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSWWUWQVAQPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)CCCC3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167935 | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165377-43-5 | |
| Record name | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165377-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cutamesine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165377435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cutamesine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06618 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cutamesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUTAMESINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J7A4144BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cutamesine exert its effects within the body?
A1: Cutamesine acts as a sigma-1 receptor (Sig-1R) agonist. [, , , , , , , , , ] Sig-1Rs are chaperone proteins primarily residing in the endoplasmic reticulum, often at its interface with mitochondria. [, , , , , , , , , ] Upon binding to Sig-1Rs, Cutamesine modulates their activity, impacting various downstream cellular processes. [, , , , , , , , , ] Notably, Cutamesine has been shown to enhance the secretion of brain-derived neurotrophic factor (BDNF), influence calcium homeostasis, and mitigate neuronal apoptosis in preclinical models. [, ]
Q2: What is the structure of Cutamesine and are there any details about its molecular weight or formula?
A2: While the provided research papers discuss Cutamesine's activity and therapeutic potential, they lack specific details regarding its molecular formula, weight, and spectroscopic data.
Q3: Has Cutamesine shown efficacy in improving functional recovery after stroke in clinical trials?
A3: A Phase II clinical trial (NCT00639249) investigated Cutamesine's safety, tolerability, and efficacy in acute ischemic stroke patients. [, ] While the overall results did not show statistically significant improvements in functional outcomes for the entire study population, a post-hoc analysis revealed that patients with moderate to severe stroke severity exhibited greater improvement in National Institutes of Health Stroke Scale (NIHSS) scores when treated with the 3 mg/d dose compared to placebo. [, ] These findings highlight the need for further investigation, particularly in the moderate to severe stroke population.
Q4: What is the role of sigma-1 receptors in neuroprotection, especially in the context of stroke and other neurological conditions?
A5: Sigma-1 receptors are increasingly recognized for their potential role in neuroprotection. [, ] Studies show that Sig-1R agonists, like Cutamesine, can influence neuronal survival and plasticity. [, , , ] For instance, in models of ischemic stroke, Sig-1R activation has been linked to reduced neuronal damage and improved functional outcomes. [, , , ] This neuroprotective effect is thought to involve various mechanisms, including modulation of calcium signaling, reduction of endoplasmic reticulum stress, and promotion of BDNF secretion. [, , , ]
Q5: What are the pharmacokinetic properties of Cutamesine?
A6: Preclinical studies in rats have explored the pharmacokinetic profile of Cutamesine. [, , ] Following intraperitoneal administration, Cutamesine displays a bi-exponential decline in plasma concentration with an elimination half-life ranging from 1.6 to 3.2 hours in plasma and up to 5.1 hours in the brain. [] Crucially, Cutamesine demonstrates favorable brain penetration, achieving concentrations in the brain significantly higher than in plasma. [, , ] This characteristic is particularly relevant considering its central nervous system targets. []
Q6: How does Cutamesine influence BDNF levels and why is this significant?
A7: Cutamesine has been shown to increase BDNF levels, a protein crucial for neuronal survival, growth, and plasticity. [] This effect was observed in rat models and in vitro studies using neuroblastoma cell lines. [] Mechanistically, Cutamesine appears to enhance the post-translational processing and secretion of BDNF, rather than influencing its gene expression directly. [] This characteristic is noteworthy as it differs from the mechanism of many antidepressants that primarily act by increasing BDNF gene expression. []
Q7: What are the potential implications of Cutamesine's interaction with drug transporters and metabolizing enzymes?
A7: While the provided research highlights Cutamesine's pharmacokinetic properties, including its absorption and distribution, it lacks specific details regarding its interactions with drug transporters and metabolizing enzymes.
Q8: Are there alternative compounds or strategies being explored for similar therapeutic targets?
A9: The research mentions other sigma-1 receptor agonists, such as fluvoxamine, dehydroepiandrosterone (DHEA), and PRE084, which have shown promise in preclinical and clinical studies for conditions like stroke and cognitive impairment. [, , , ] These compounds offer potential alternatives to Cutamesine, and understanding their similarities and differences in terms of efficacy, safety, and mechanisms of action is crucial for advancing therapeutic development in this area.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)






![2-[5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxy-2-pyrrolylidene]indole](/img/structure/B1662425.png)
